molecular formula C19H21NOS B14462579 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide CAS No. 73771-85-4

3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide

Katalognummer: B14462579
CAS-Nummer: 73771-85-4
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: REZOITAHOZFCTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide typically involves the following steps:

    Formation of Thioxanthene Derivative: The initial step involves the synthesis of a thioxanthene derivative, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Piperidine Ring: The thioxanthene derivative is then reacted with a piperidine derivative in the presence of a suitable base to form the desired compound.

    Oxidation: The final step involves the oxidation of the sulfur atom in the thioxanthene ring to form the S-oxide functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide involves its interaction with specific molecular targets and pathways. The S-oxide functional group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the piperidine ring can interact with receptors and ion channels, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thioxanthene and piperidine moieties, along with the S-oxide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

73771-85-4

Molekularformel

C19H21NOS

Molekulargewicht

311.4 g/mol

IUPAC-Name

9-(piperidin-3-ylmethyl)-9H-thioxanthene 10-oxide

InChI

InChI=1S/C19H21NOS/c21-22-18-9-3-1-7-15(18)17(12-14-6-5-11-20-13-14)16-8-2-4-10-19(16)22/h1-4,7-10,14,17,20H,5-6,11-13H2

InChI-Schlüssel

REZOITAHOZFCTA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)CC2C3=CC=CC=C3S(=O)C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.